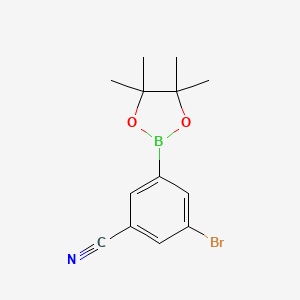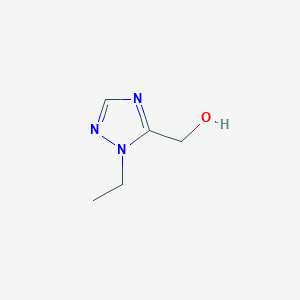
Tosylate de 1-butyl-3-méthylimidazolium
Vue d'ensemble
Description
1-Butyl-3-methylimidazolium tosylate, also known as BMIT, is a quaternary ammonium salt that has been utilized in a variety of scientific applications. It is a compound composed of a 1-butyl-3-methylimidazolium cation and a tosylate anion. Due to its unique properties, BMIT has been used in a variety of research fields, including organic synthesis, catalysis, and material science. BMIT is known for its high solubility in both organic and aqueous solvents, which makes it an ideal choice for a variety of laboratory experiments.
Applications De Recherche Scientifique
Technologies de bioraffinage vertes
Tosylate de 1-butyl-3-méthylimidazolium: est utilisé dans les technologies de bioraffinage vertes en raison de sa capacité à dissoudre et à fractionner la biomasse lignocellulosique . Ce processus est crucial pour le développement de bioraffineries durables et écologiques. Les propriétés uniques du liquide ionique facilitent la dissolution complète de la lignocellulose, ce qui est essentiel pour convertir la biomasse en produits chimiques et combustibles précieux.
Analyse de la stabilité thermique et de la dégradation
La stabilité thermique des liquides ioniques à base de 1-butyl-3-méthylimidazolium est un domaine de recherche important . Les études se concentrent sur la compréhension des produits de dégradation formés à des températures élevées, ce qui est essentiel pour les applications nécessitant une exposition thermique prolongée. Cette connaissance aide à améliorer la conception des liquides ioniques pour les procédés industriels qui fonctionnent à des températures élevées.
Développement de systèmes d'élastomères transparents remplis de silice
Ce composé joue un rôle essentiel dans la création de composites d'élastomères renforcés de silice qui présentent une transparence et des performances mécaniques élevées . La présence de liquides ioniques à base de 1-butyl-3-méthylimidazolium dans ces systèmes améliore la dispersion de la silice dans la matrice, améliorant les propriétés globales du composite, notamment la conductivité ionique et la stabilité au vieillissement.
Catalyse dans les réactions d'alkylation
This compound: , en combinaison avec d'autres composés, peut agir comme un catalyseur acide pour les réactions d'alkylation . Cette application est particulièrement pertinente dans l'industrie pétrochimique, où les processus d'alkylation sont fondamentaux pour la production de composants d'essence à indice d'octane élevé.
Applications de stockage d'énergie
Le composé est également étudié pour son potentiel dans les applications de stockage d'énergie . Il est envisagé pour une utilisation dans des technologies telles que les cellules solaires sensibilisées aux colorants, les condensateurs et les dispositifs optiques. Les propriétés du liquide ionique peuvent contribuer à l'efficacité et à la stabilité de ces systèmes de stockage d'énergie.
Synthèse et caractérisation pour des applications environnementales
La recherche sur la synthèse et la caractérisation du This compound est axée sur les applications environnementales . La capacité du composé à interagir avec divers contaminants environnementaux est étudiée afin de développer des méthodes de contrôle et de remédiation de la pollution.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor .
Mécanisme D'action
Target of Action
1-Butyl-3-methylimidazolium tosylate is an ionic liquid compound . Its primary targets are organic synthesis reactions, where it acts as a solvent , and electrochemical systems, where it serves as an efficient electrolyte .
Mode of Action
The compound interacts with its targets by providing a medium for the reactions to occur. As a solvent, it dissolves reactants, especially those that are hard to dissolve in conventional solvents . As an electrolyte, it facilitates the movement of ions, thereby promoting the conduction of electricity .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways. It influences the course of organic synthesis reactions and the performance of electrochemical systems .
Result of Action
In organic synthesis reactions, the compound enhances the solubility of reactants, thereby facilitating the reaction . In electrochemical systems, it improves ion conductivity, which is crucial for the functioning of devices like batteries and supercapacitors .
Action Environment
The compound is thermally stable and can be used at high temperatures . . These properties make it suitable for use in various environments. Like all chemicals, it should be handled following appropriate laboratory procedures and safety protocols .
Propriétés
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C7H8O3S/c1-3-4-5-10-7-6-9(2)8-10;1-6-2-4-7(5-3-6)11(8,9)10/h6-8H,3-5H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFZFKKEKWMXIA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467401 | |
| Record name | 1-Butyl-3-methylimidazolium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
410522-18-8 | |
| Record name | 1-Butyl-3-methylimidazolium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methylimidazolium tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural properties of 1-butyl-3-methylimidazolium tosylate?
A1: 1-Butyl-3-methylimidazolium tosylate consists of the 1-butyl-3-methylimidazolium cation ([BMIM]+) and the tosylate anion ([TOS]−), formerly known as p-toluenesulfonate. Its molecular formula is C15H24N2O3S, and its molecular weight is 308.43 g/mol. While specific spectroscopic data might vary depending on the study and conditions, researchers frequently utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) [, ] to confirm its structure and purity.
Q2: Why is there interest in using 1-butyl-3-methylimidazolium tosylate for separating aromatic sulfur compounds?
A2: Research indicates that [BMIM][TOS] exhibits promising selectivity for separating aromatic sulfur compounds from alkanes []. This selectivity stems from the differences in intermolecular interactions between the ionic liquid and the target compounds, suggesting its potential application in fuel purification processes.
Q3: How does the anion of the ionic liquid influence its interaction with water?
A3: Studies focusing on vapor-liquid equilibria of [BMIM][TOS] with water reveal that the boiling point elevation of the mixture is directly related to the interaction strength between the ionic liquid's anion and water molecules []. This highlights the significant role of the anion in the IL's physical properties and its behavior in aqueous solutions.
Q4: Can 1-butyl-3-methylimidazolium tosylate be used as a catalyst? What are its advantages?
A4: Yes, [BMIM][TOS] has shown promising catalytic activity. For instance, it can efficiently catalyze the direct dehydration of fructose and glucose to 5-hydroxymethylfurfural (5-HMF) []. Interestingly, the sulfonate hydrolysates of the [TOS]− anion act as the active sites in this reaction. This catalytic activity, coupled with the IL's low vapor pressure and good thermal stability, makes it a potential candidate for green and sustainable chemical processes.
Q5: How does the alkyl chain length in glycine-betaine ILs affect their phase separation behavior?
A5: Research on novel glycine-betaine ILs, structural analogs of [BMIM][TOS], reveals that increasing the alkyl chain length, particularly in the presence of a spacer and a phosphonium central atom, enhances the phase separation in aqueous biphasic systems (ABS) formed with tripotassium phosphate []. This information is crucial for designing task-specific ILs for extraction and separation applications.
Q6: What are the environmental considerations associated with using 1-butyl-3-methylimidazolium tosylate?
A6: While [BMIM][TOS] offers advantages as a solvent and catalyst, evaluating its environmental impact is crucial. Studies have investigated its biodegradability and ecotoxicity [], providing insights into its potential environmental risks and guiding the development of sustainable practices for its use and disposal.
Q7: How does the thermal stability of 1-butyl-3-methylimidazolium tosylate compare to other similar ionic liquids?
A7: While [BMIM][TOS] exhibits good thermal stability, research shows that glycine-betaine ILs, designed as potential alternatives, display slightly lower thermal stability []. This comparative information is valuable when choosing the appropriate IL for specific applications considering the operational temperature ranges.
Q8: Has 1-butyl-3-methylimidazolium tosylate been explored for metal nanoparticle synthesis?
A8: Yes, researchers have successfully utilized [BMIM][TOS] as a medium for synthesizing transition-metal nanoparticles via the decomposition of metal amidinate precursors []. This highlights the versatility of this IL in materials science and nanotechnology, opening doors for fabricating novel materials with tailored properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)




